molecular formula C13H15N3O B11053923 N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

Katalognummer B11053923
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: DLTPOKOEWYWQAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is a compound that features a unique structure with two pyridine rings connected through an ethanamine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine typically involves the reaction of 2-chloromethylpyridine with 2-pyridinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine rings.

    Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.

    Substitution: The ethanamine linkage allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are commonly used.

Major Products:

    Oxidation: Products include N-oxides of the pyridine rings.

    Reduction: Piperidine derivatives are formed.

    Substitution: Various substituted ethanamine derivatives can be synthesized.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ethanamine linkage allows for hydrogen bonding and electrostatic interactions with biological macromolecules, modulating their function.

Similar Compounds:

    2-(pyridin-2-yloxy)ethanamine: Lacks the N-(pyridin-2-ylmethyl) group, resulting in different chemical properties and reactivity.

    N-(pyridin-2-ylmethyl)-2-(pyridin-3-yloxy)ethanamine: The position of the pyridine ring substitution affects the compound’s binding affinity and selectivity.

Uniqueness: N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is unique due to its dual pyridine structure, which provides versatile coordination chemistry and potential for diverse biological activities. The specific arrangement of the pyridine rings and the ethanamine linkage contribute to its distinct chemical behavior and applications.

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

N-(pyridin-2-ylmethyl)-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C13H15N3O/c1-3-7-15-12(5-1)11-14-9-10-17-13-6-2-4-8-16-13/h1-8,14H,9-11H2

InChI-Schlüssel

DLTPOKOEWYWQAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CNCCOC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.